3-Methyluric acid CAS number and molecular weight
3-Methyluric acid CAS number and molecular weight
An In-Depth Technical Guide to 3-Methyluric Acid for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
3-Methyluric acid (3-MUA), a methylated purine derivative, has garnered increasing interest within the scientific community, transitioning from its status as a simple caffeine metabolite to a molecule of significant biological and therapeutic potential. This guide provides a comprehensive technical overview of 3-Methyluric acid, covering its fundamental chemical properties, its metabolic origins, and its emerging role as a potent scavenger of peroxynitrite. We will delve into the mechanistic underpinnings of its antioxidant activity and explore its implications for drug development in neuroinflammatory and oxidative stress-mediated diseases. Furthermore, this document furnishes detailed, field-proven analytical methodologies for the robust quantification of 3-MUA in biological matrices, equipping researchers with the practical knowledge required to investigate its function as a biomarker and potential therapeutic agent.
Core Molecular Profile of 3-Methyluric Acid
3-Methyluric acid is a derivative of uric acid, distinguished by a methyl group at the N3 position of the purine ring structure.[1] This seemingly minor modification has significant implications for its biological activity and metabolic fate. Understanding its core properties is the foundation for any rigorous scientific investigation.
Key Physicochemical and Structural Data
A summary of the essential identifiers and properties for 3-Methyluric acid is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 605-99-2 | [2][3][4][5] |
| Molecular Formula | C₆H₆N₄O₃ | [2] |
| Molecular Weight | 182.14 g/mol | [2][3][4] |
| IUPAC Name | 3-methyl-7,9-dihydropurine-2,6,8-trione | [3] |
| Synonyms | N3-Methyluric acid, 3-Methyl-2,6,8-trioxopurine | [1][3] |
| Appearance | White to off-white / Pale Yellow Crystalline Solid | [1][6] |
| Melting Point | >300°C | [7] |
| Solubility | Soluble in water and polar organic solvents; Slightly soluble in DMSO and Methanol (enhanced with heat) | [1][6][7] |
Biological Significance and Mechanism of Action
The relevance of 3-Methyluric acid to researchers stems from two primary areas: its role as a metabolite of widely consumed methylxanthines and its intrinsic antioxidant properties.
Metabolic Origins: A Product of Methylxanthine Biotransformation
3-Methyluric acid is an endogenous metabolite primarily derived from the hepatic metabolism of dietary methylxanthines, most notably caffeine and theophylline.[6][8] While not a primary metabolite of caffeine, it is formed through downstream pathways involving other methylated xanthines. The metabolic processing of these compounds is complex and largely mediated by the Cytochrome P450 enzyme system, particularly the CYP1A2 isoform.[9][10]
The diagram below illustrates a simplified metabolic pathway from caffeine to various methyluric acids, including 3-Methyluric acid. The conversion of methylxanthines to their corresponding methyluric acids is catalyzed by xanthine oxidase (XO).[11]
Caption: Simplified metabolic pathway of caffeine.
Mechanism of Action: Potent Peroxynitrite Scavenging
A key discovery propelling interest in 3-MUA is its ability to inhibit peroxynitrite-mediated oxidation.[1][6] Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻).[12] In pathological states, such as neuroinflammation, ischemia, and multiple sclerosis, overproduction of peroxynitrite leads to significant cellular damage through lipid peroxidation, DNA damage, and nitration of tyrosine residues in proteins, thereby impairing their function.[12]
Uric acid itself is known to be a natural scavenger of peroxynitrite.[12] 3-Methyluric acid retains and may even enhance this capability. It can directly react with peroxynitrite, neutralizing it and preventing it from damaging critical biomolecules. This mechanism is central to its therapeutic potential. By quenching peroxynitrite, 3-MUA can mitigate oxidative and nitrative stress, suggesting a protective role in diseases where such stress is a key driver of pathology.[1][6][13]
Analytical Methodologies for Quantification in Biological Matrices
Accurate quantification of 3-Methyluric acid in biological fluids like urine and plasma is essential for pharmacokinetic studies, biomarker validation, and clinical research. The gold-standard techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[8][14]
Overview of the Analytical Workflow
A robust analytical workflow is critical for achieving reproducible and trustworthy results. The process involves sample preparation to isolate the analyte from complex matrix components, chromatographic separation to resolve it from isomers and other interfering compounds, and finally, sensitive detection and quantification.
Caption: General workflow for 3-MUA quantification.
Detailed Experimental Protocol: Quantification of 3-MUA in Human Urine by LC-MS/MS
This protocol is a synthesized example based on established methodologies for analyzing methylxanthine metabolites in urine.[14][15][16][17] It is designed to be a self-validating system, incorporating an internal standard to account for variations in sample preparation and instrument response.
1. Materials and Reagents:
-
3-Methyluric acid analytical standard
-
Isotopically labeled internal standard (e.g., 3-Methyluric acid-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)
-
Human urine samples (stored at -80°C)
2. Preparation of Standards and Internal Standard (IS):
-
Prepare a 1 mg/mL stock solution of 3-MUA in methanol.
-
Perform serial dilutions in a 50:50 water:methanol mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a 1 µg/mL stock of the IS (3-MUA-d3). Create a working IS solution at 100 ng/mL.
3. Sample Preparation (Solid-Phase Extraction):
-
Causality: This step is crucial for removing salts, urea, and other highly polar matrix components that can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.
-
Thaw urine samples on ice. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet particulates.
-
Take 200 µL of the urine supernatant and add 20 µL of the 100 ng/mL IS working solution.
-
Add 800 µL of 0.1% formic acid in water to acidify the sample. This ensures the acidic analyte is in a neutral state for better retention on the SPE sorbent.
-
SPE Cartridge Steps:
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of 0.1% formic acid in water.
-
Load: Load the entire 1 mL prepared sample onto the cartridge.
-
Wash: Wash with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to mix.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Ramp to 70% B
-
5-6 min: Ramp to 95% B (column wash)
-
6-7 min: Return to 5% B
-
7-9 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions (Note: these must be optimized on the specific instrument):
-
3-MUA: Q1: 183.1 -> Q3: 124.1 (loss of HNCO and CO)
-
3-MUA-d3 (IS): Q1: 186.1 -> Q3: 127.1
-
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (3-MUA / IS) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Quantify the concentration of 3-MUA in the unknown samples using the regression equation.
-
The protocol's trustworthiness is validated by running quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to assess accuracy and precision.
Applications in Research and Drug Development
Biomarker of Exposure and Metabolism
Due to its origin as a metabolite, urinary 3-Methyluric acid is a candidate biomarker for caffeine and theophylline intake.[18][19] Its quantification can help assess dietary exposure and phenotype the activity of metabolic enzymes like xanthine oxidase and CYP450 isoforms.[11] This is valuable in epidemiological studies correlating methylxanthine consumption with health outcomes and in pharmacogenomic studies investigating inter-individual differences in drug metabolism.
Therapeutic Potential in Oxidative Stress-Mediated Diseases
The most exciting application for drug development professionals lies in 3-MUA's role as a peroxynitrite scavenger.[1][6] This positions it as a potential therapeutic agent for conditions where oxidative and nitrative stress are key pathogenic drivers.
-
Multiple Sclerosis (MS) & Neuroinflammation: Research has suggested that inhibiting peroxynitrite-mediated damage could be a therapeutic strategy for MS.[1][6] By protecting neurons and oligodendrocytes from oxidative attack, 3-MUA could potentially slow disease progression.
-
Parkinson's Disease (PD): Neuroinflammation and oxidative stress are central to the degeneration of dopaminergic neurons in PD.[13] Studies have analyzed caffeine metabolites in PD patients, and agents that can quell peroxynitrite production or scavenge it are of high interest for neuroprotection.[13][20]
-
Ischemic Stroke: Peroxynitrite is a major contributor to reperfusion injury following an ischemic event.[21] Scavengers like 3-MUA could theoretically reduce tissue damage and improve neurological outcomes.
Conclusion and Future Directions
3-Methyluric acid is an exemplary molecule that highlights the potential hidden within endogenous metabolites. Its well-defined chemical properties, coupled with its potent and specific mechanism of action as a peroxynitrite scavenger, make it a compelling subject for further research. For scientists, it offers a tool to probe methylxanthine metabolism and oxidative stress. For drug developers, it represents a lead compound or a structural scaffold for designing novel therapeutics targeting a range of debilitating diseases. Future investigations should focus on its in vivo efficacy in disease models, detailed pharmacokinetic and toxicological profiling, and the development of optimized delivery systems to target sites of inflammation and oxidative injury.
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